molecular formula C7H10N2S B14274432 (6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol CAS No. 184633-85-0

(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol

Cat. No.: B14274432
CAS No.: 184633-85-0
M. Wt: 154.24 g/mol
InChI Key: BLCSURGVSSQRMY-LURJTMIESA-N
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Description

(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol is a heterocyclic compound that features a unique structure combining a pyrroloimidazole core with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can modify the imidazole ring or the thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and catalysts.

Mechanism of Action

The mechanism of action of (6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the compound can interact with enzymes, inhibiting their activity through competitive or non-competitive mechanisms. The pathways involved often include redox reactions and the modulation of signaling pathways.

Properties

CAS No.

184633-85-0

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol

InChI

InChI=1S/C7H10N2S/c1-5-3-9-4-6(10)2-7(9)8-5/h3,6,10H,2,4H2,1H3/t6-/m0/s1

InChI Key

BLCSURGVSSQRMY-LURJTMIESA-N

Isomeric SMILES

CC1=CN2C[C@H](CC2=N1)S

Canonical SMILES

CC1=CN2CC(CC2=N1)S

Origin of Product

United States

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